tert-Butyl 4-amino-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-amino-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate: is a spirocyclic compound characterized by a unique structural framework.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-amino-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-amino-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate is used as a building block for the synthesis of more complex spirocyclic compounds .
Biology: In biological research, this compound has been studied for its potential as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, showing high activity against antibiotic-sensitive and multiresistant strains .
Medicine: In medicinal chemistry, spirocyclic compounds like this one are explored for their potential as drug candidates due to their unique structural features and biological activities .
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, a transporter protein essential for the survival of the bacterium . The inhibition of this protein disrupts the bacterial cell wall synthesis, leading to the death of the bacterium .
Comparison with Similar Compounds
- tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
Uniqueness: The uniqueness of tert-Butyl 4-amino-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate lies in its specific spirocyclic structure and its potential as a potent inhibitor of the MmpL3 protein, making it a promising candidate for antituberculosis drug development .
Properties
Molecular Formula |
C14H26N2O3 |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl 4-amino-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-7-4-6-14(10-16)9-11(15)5-8-18-14/h11H,4-10,15H2,1-3H3 |
InChI Key |
BRRZDSQGYGXUJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(CCO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.